molecular formula C10H19NO2 B7793267 3-Methyl-2-(piperidin-1-yl)butanoic acid

3-Methyl-2-(piperidin-1-yl)butanoic acid

Cat. No.: B7793267
M. Wt: 185.26 g/mol
InChI Key: MATCBYZVZBSHKR-UHFFFAOYSA-N
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Description

3-Methyl-2-(piperidin-1-yl)butanoic acid is an organic compound that features a piperidine ring, a common structural motif in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(piperidin-1-yl)butanoic acid typically involves the reaction of piperidine with a suitable precursor. One common method is the alkylation of piperidine with 3-methyl-2-bromobutanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(piperidin-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted piperidine derivatives.

Scientific Research Applications

3-Methyl-2-(piperidin-1-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(piperidin-1-yl)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its target, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    2-(Piperidin-1-yl)butanoic acid: Lacks the methyl group at the 3-position.

    3-Methylpiperidine: Lacks the carboxylic acid group.

Uniqueness

3-Methyl-2-(piperidin-1-yl)butanoic acid is unique due to the presence of both the piperidine ring and the 3-methyl group, which can influence its chemical reactivity and biological activity. The combination of these structural features can result in distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

3-methyl-2-piperidin-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-8(2)9(10(12)13)11-6-4-3-5-7-11/h8-9H,3-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATCBYZVZBSHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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